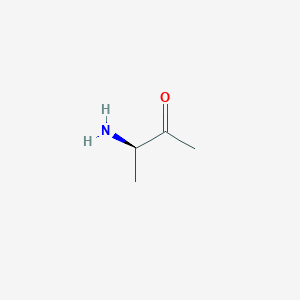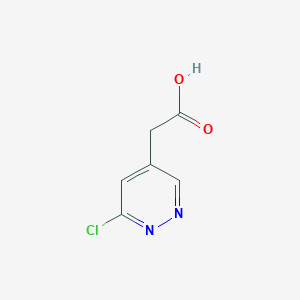
2-(6-Chloropyridazin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloropyridazin-4-yl)acetic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridazine with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of 2-(6-Chloropyridazin-4-yl)acetic acid may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-Chloropyridazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(6-Chloropyridazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
- 2-(6-Chloropyridazin-3-yl)acetic acid
- 2-(6-Chloropyridazin-4-yl)piperidin-4-yl acetic acid
- 2-(6-Chloropyridazin-3-yl)amino acetic acid
Comparison: Compared to similar compounds, 2-(6-Chloropyridazin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridazine ring, which may confer distinct chemical and biological properties. Its chlorine substitution at the 6-position and the presence of an acetic acid moiety make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
2-(6-chloropyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-1-4(2-6(10)11)3-8-9-5/h1,3H,2H2,(H,10,11) |
Clave InChI |
QTEBJBNJJATETR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN=C1Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13649235.png)
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
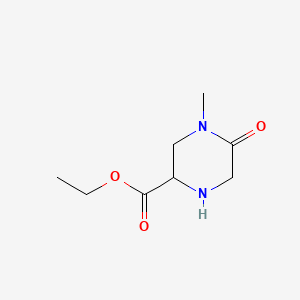
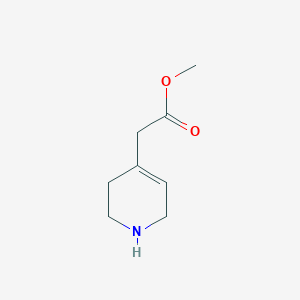

![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
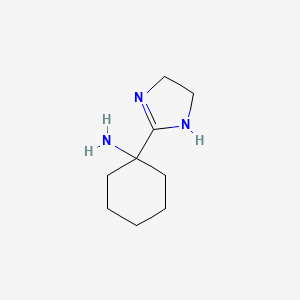
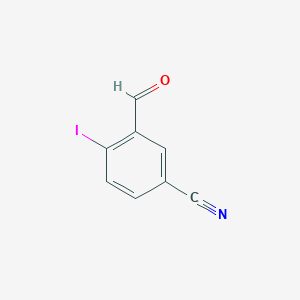
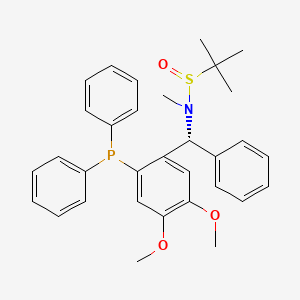
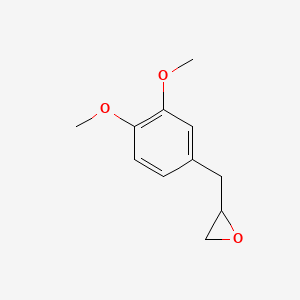
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
